molecular formula C19H17N3O4S B2707795 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893096-49-6

2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B2707795
CAS RN: 893096-49-6
M. Wt: 383.42
InChI Key: FWQVKMPYDXDQRT-UHFFFAOYSA-N
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Description

The compound “2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C12H10N2O5 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound has been reported in various scientific literature . For instance, one method involves the desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .


Molecular Structure Analysis

The molecular structure of this compound is non-planar with dihedral angles between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. In the crystal, symmetry-related molecules are linked via N-H⋯O and O-H⋯O hydrogen bonds, forming an undulating two-dimensional network .


Physical And Chemical Properties Analysis

The compound is a solid powder-like substance at room temperature . It has a molecular weight of 262.22 .

Scientific Research Applications

Synthesis and Anti-inflammatory Potential

The compound 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, through its derivatives, has shown significant potential in scientific research, particularly in the synthesis and evaluation of novel anti-inflammatory agents. For instance, Nikalje et al. (2015) synthesized a series of derivatives that demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. The molecular docking studies to understand the binding affinity towards human serum albumin (HSA) further underscored the compound's potential in therapeutic applications Nikalje, Hirani, & Nawle, 2015.

Characterization and Molecular Docking Studies

The compound has also been a subject of extensive characterization and molecular docking studies, highlighting its versatility in chemical synthesis. For example, Talupur, Satheesh, & Chandrasekhar (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies of derivatives, showcasing the compound's broad applicability in creating molecules with potential antimicrobial properties Talupur, Satheesh, & Chandrasekhar, 2021.

Synthesis and Characterization of Optically Active Polyamides

The chemical's application extends into the field of materials science as well, with Faghihi, Absalar, & Hajibeygi (2010) preparing a new class of optically active polyamides (PAs) featuring pendent groups derived from the compound. These PAs exhibited good solubility in polar organic solvents, indicating the compound's potential in developing new materials Faghihi, Absalar, & Hajibeygi, 2010.

Novel Heterocyclic Syntheses

Moreover, Schmeyers & Kaupp (2002) demonstrated the compound's utility in heterocyclic syntheses through one-pot cascade reactions, emphasizing its role in efficient chemical synthesis with excellent atom economy. This research illustrates the compound's versatility in generating a variety of heterocyclic structures, which are crucial in pharmaceutical research and development Schmeyers & Kaupp, 2002.

properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-20-16(24)15-12-7-4-8-13(12)27-17(15)21-14(23)9-22-18(25)10-5-2-3-6-11(10)19(22)26/h2-3,5-6H,4,7-9H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQVKMPYDXDQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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